molecular formula C21H27NO2 B5967831 1-[3-(benzyloxy)-4-methoxybenzyl]-3-methylpiperidine

1-[3-(benzyloxy)-4-methoxybenzyl]-3-methylpiperidine

Cat. No. B5967831
M. Wt: 325.4 g/mol
InChI Key: VFFPPSBRWWWNFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(benzyloxy)-4-methoxybenzyl]-3-methylpiperidine, also known as BZP-MP, is a chemical compound that belongs to the class of piperidine derivatives. It has been studied extensively for its potential applications in scientific research due to its unique chemical properties. In

Mechanism of Action

1-[3-(benzyloxy)-4-methoxybenzyl]-3-methylpiperidine acts as a dopamine reuptake inhibitor, which means that it prevents the reuptake of dopamine by the presynaptic neuron. This leads to an increase in the concentration of dopamine in the synaptic cleft, which can have a number of effects on the brain and behavior. 1-[3-(benzyloxy)-4-methoxybenzyl]-3-methylpiperidine also affects the release of other neurotransmitters, which can further modulate its effects on behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[3-(benzyloxy)-4-methoxybenzyl]-3-methylpiperidine are still being studied, but it has been shown to have an effect on a number of different systems in the body. It has been found to increase heart rate and blood pressure, which can be attributed to its effect on the sympathetic nervous system. 1-[3-(benzyloxy)-4-methoxybenzyl]-3-methylpiperidine has also been shown to have an effect on the immune system, although the exact mechanism by which it does so is not yet fully understood.

Advantages and Limitations for Lab Experiments

1-[3-(benzyloxy)-4-methoxybenzyl]-3-methylpiperidine has a number of advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high affinity for the dopamine transporter, which makes it a useful tool for studying the dopamine system. However, there are also some limitations to its use. 1-[3-(benzyloxy)-4-methoxybenzyl]-3-methylpiperidine has been shown to have some toxicity in animal studies, which means that caution should be taken when working with it. Additionally, its effects on other neurotransmitter systems can make it difficult to isolate its effects on dopamine.

Future Directions

There are a number of future directions for research on 1-[3-(benzyloxy)-4-methoxybenzyl]-3-methylpiperidine. One area of interest is its potential as a treatment for addiction, particularly to drugs that act on the dopamine system. Another area of interest is its potential as a tool for studying the dopamine system in more detail. Finally, there is also interest in exploring the potential of 1-[3-(benzyloxy)-4-methoxybenzyl]-3-methylpiperidine as a therapeutic agent for other conditions, such as depression and anxiety.
Conclusion
In conclusion, 1-[3-(benzyloxy)-4-methoxybenzyl]-3-methylpiperidine is a chemical compound that has been studied extensively for its potential applications in scientific research. It has a unique mechanism of action, which makes it a useful tool for studying the dopamine system. While there are limitations to its use, there are also a number of future directions for research on 1-[3-(benzyloxy)-4-methoxybenzyl]-3-methylpiperidine that could have important implications for the treatment of a range of different conditions.

Synthesis Methods

The synthesis of 1-[3-(benzyloxy)-4-methoxybenzyl]-3-methylpiperidine involves the reaction of 1-benzyl-3-methylpiperidine with 3-bromo-4-methoxybenzyl bromide in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure 1-[3-(benzyloxy)-4-methoxybenzyl]-3-methylpiperidine. This synthesis method has been optimized to produce high yields of 1-[3-(benzyloxy)-4-methoxybenzyl]-3-methylpiperidine with high purity.

Scientific Research Applications

1-[3-(benzyloxy)-4-methoxybenzyl]-3-methylpiperidine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to have an affinity for the dopamine transporter, which plays a crucial role in the regulation of dopamine levels in the brain. 1-[3-(benzyloxy)-4-methoxybenzyl]-3-methylpiperidine has also been shown to have an effect on the release of serotonin and norepinephrine, two other neurotransmitters that are involved in the regulation of mood and behavior.

properties

IUPAC Name

1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-3-methylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO2/c1-17-7-6-12-22(14-17)15-19-10-11-20(23-2)21(13-19)24-16-18-8-4-3-5-9-18/h3-5,8-11,13,17H,6-7,12,14-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFFPPSBRWWWNFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC2=CC(=C(C=C2)OC)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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